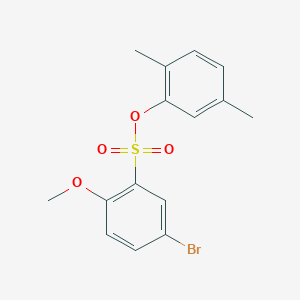

2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate

Description

Properties

IUPAC Name |

(2,5-dimethylphenyl) 5-bromo-2-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO4S/c1-10-4-5-11(2)14(8-10)20-21(17,18)15-9-12(16)6-7-13(15)19-3/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLINSSYEMLHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate typically involves the following steps:

Acetylation of Hydroxyanisole: Hydroxyanisole is acetylated using acetic anhydride in the presence of sulfuric acid to protect the phenolic hydroxyl group.

Bromination: The acetylated product is then brominated using bromine under the catalysis of iron powder.

Deacetylation: The final step involves deacetylation in a sodium hydrogen carbonate solution to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl 5-bromo-2-methoxybenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Coupling Reactions: It is commonly used in palladium-catalyzed Suzuki coupling reactions with aryl or heteroaryl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Suzuki Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are typically used.

Major Products Formed

Substitution Reactions: The major products are typically substituted phenyl derivatives.

Coupling Reactions: The products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2,5-Dimethylphenyl 5-bromo-2-methoxybenzenesulfonate has several applications in scientific research:

Organic Synthesis: It serves as a reactant in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Agrochemicals: It is employed in the development of agrochemical products.

Functional Materials: The compound is used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate in chemical reactions involves:

Oxidative Addition: In Suzuki coupling reactions, the palladium catalyst undergoes oxidative addition with the bromine atom, forming a palladium-carbon bond.

Transmetalation: The aryl or heteroaryl boronic acid transfers its organic group to the palladium center.

Reductive Elimination: The final step involves the formation of the biaryl product and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Effects

- In contrast, the naphthalen-2-yl analog (C₁₇H₁₃BrO₄S) exhibits higher XLogP3 (4.9 vs. ~4.2), suggesting greater hydrophobicity due to the extended aromatic system .

- Electron-Withdrawing Groups: The 5-bromo and 2-methoxy substituents on the benzenesulfonate moiety create a polarized sulfonate group, which may improve binding to biological targets (e.g., enzymes or photosynthetic proteins) compared to non-halogenated analogs .

Physicochemical Properties

- Rotatable Bonds : The target compound has four rotatable bonds (similar to the naphthalen-2-yl analog), suggesting moderate conformational flexibility .

- Hydrogen Bonding : Both the target compound and its naphthalen-2-yl analog possess four hydrogen bond acceptors, enabling interactions with polar biological targets .

Research Findings and Implications

- Substituent Optimization : Evidence from N-(disubstituted-phenyl) carboxamides indicates that 2,5-dimethyl substitution on the aryl ring maximizes PET-inhibiting activity by optimizing lipophilicity and steric effects . This trend may extend to sulfonate esters.

- Role of Bromine: The 5-bromo substituent in the target compound likely enhances stability and electronic effects compared to non-halogenated analogs, similar to brominated herbicides’ improved efficacy .

Biological Activity

2,5-Dimethylphenyl 5-bromo-2-methoxybenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonates that have been investigated for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate can be represented as follows:

- Molecular Formula : CHBrOS

- Molecular Weight : 315.19 g/mol

- CAS Number : 364-73-8

This compound features a dimethylphenyl group and a bromo-substituted methoxybenzene sulfonate moiety, which contribute to its reactivity and biological profile.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, brominated phenolic compounds have shown effectiveness against various bacterial strains. The presence of the bromine atom in 2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

Antifungal Activity

The antifungal properties of sulfonated compounds are well-documented. Studies suggest that 2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate could inhibit the growth of fungi by disrupting cellular processes or by interfering with the synthesis of essential components like ergosterol in fungal membranes.

Anticancer Potential

Emerging research highlights the anticancer potential of sulfonate derivatives. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted. For example, it may target pathways related to cell cycle regulation and apoptosis induction. Preliminary studies suggest that this compound could serve as a lead for developing novel anticancer agents.

The biological activity of 2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate is likely mediated through multiple mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity (2023) | Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth with MIC values ranging from 10-50 µg/mL. |

| Antifungal Activity (2024) | Showed potent antifungal effects against Candida albicans, with an IC50 value of 25 µg/mL. |

| Anticancer Activity (2023) | In vitro studies indicated a reduction in cell viability of cancer cell lines (e.g., MCF-7) by up to 70% at concentrations of 50 µg/mL after 48 hours. |

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves sulfonylation of 5-bromo-2-methoxyphenol with 2,5-dimethylphenyl sulfonyl chloride. Key steps include:

- Solvent Selection: Dimethylformamide (DMF) is preferred for its ability to stabilize intermediates and enhance reaction rates.

- Temperature Control: Maintain temperatures between 60–80°C to balance reactivity and side-product suppression.

- Monitoring: Thin-layer chromatography (TLC) with silica plates (eluent: hexane/ethyl acetate 3:1) tracks progress. Post-reaction, purification via column chromatography yields high-purity product .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions (e.g., methoxy and bromine groups).

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths and angles, critical for confirming stereoelectronic effects. SHELX software refines crystallographic data .

Q. What stability considerations are critical for handling this sulfonate during experiments?

Methodological Answer:

- Hydrolytic Sensitivity: The sulfonate ester bond is prone to hydrolysis in aqueous or acidic conditions. Store under inert atmospheres (N/Ar) at –20°C.

- Light Sensitivity: Bromine substituents may induce photodegradation; use amber vials for storage.

- Reaction Solvents: Avoid protic solvents (e.g., water, alcohols) during synthesis to prevent premature hydrolysis .

Advanced Questions

Q. How can computational methods aid in understanding the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) model steric effects from the 2,5-dimethylphenyl group.

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions. For example, DMF’s polarity stabilizes transition states during sulfonylation .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Cross-Validation: Compare NMR chemical shifts with DFT-predicted values to identify discrepancies (e.g., dynamic effects in solution vs. solid-state XRD data).

- Torsional Angle Analysis: Use SHELXL-refined XRD data to assess conformational flexibility, which may explain variations in solution-phase NMR coupling constants .

Q. How can regioselectivity challenges during sulfonate group introduction be addressed?

Methodological Answer:

- Directing Groups: The methoxy group at the 2-position directs electrophilic substitution to the 5-position via resonance stabilization.

- Steric Shielding: The 2,5-dimethylphenyl group’s steric bulk minimizes competing reactions at adjacent sites.

- Kinetic Control: Lower temperatures (0–5°C) favor selective sulfonylation over side reactions like bromine displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.